
4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol is an organic compound characterized by the presence of an aminopropyl group attached to a tetrafluorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol typically involves the reaction of 2,3,5,6-tetrafluorophenol with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol exerts its effects involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The tetrafluorophenol ring can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
- 1-(3-Aminopropyl)imidazole
- 4-(1-Aminopropyl)-N,N,3-trimethylaniline
Uniqueness
4-(1-Aminopropyl)-2,3,5,6-tetrafluorophenol is unique due to the presence of both the aminopropyl group and the tetrafluorophenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
4-(1-aminopropyl)-2,3,5,6-tetrafluorophenol |
InChI |
InChI=1S/C9H9F4NO/c1-2-3(14)4-5(10)7(12)9(15)8(13)6(4)11/h3,15H,2,14H2,1H3 |
InChI Key |
CKCKWTZTPDLDLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=C(C(=C1F)F)O)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




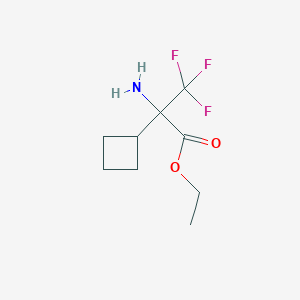
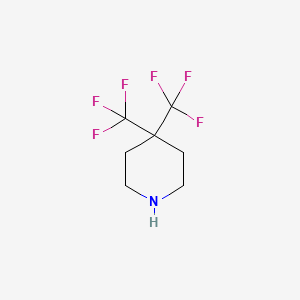

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
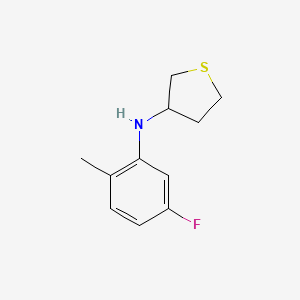

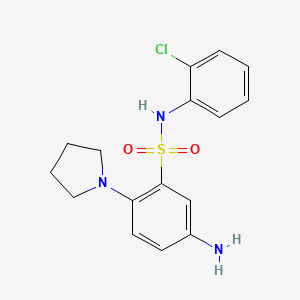
![2-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B13254748.png)
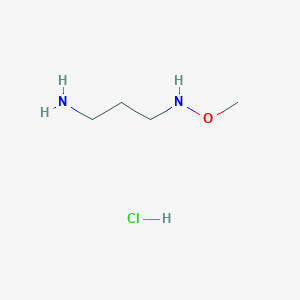

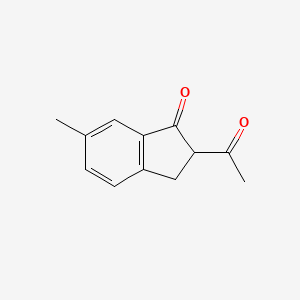
![4-(3-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13254767.png)
